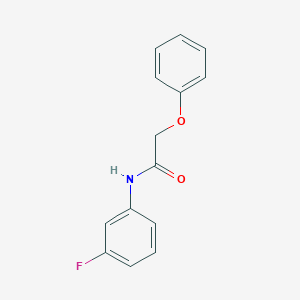

N-(3-fluorophényl)-2-phénoxyacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom on the phenyl ring and a phenoxy group attached to the acetamide moiety

Applications De Recherche Scientifique

N-(3-fluorophenyl)-2-phenoxyacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(3-fluorophenyl)-2-phenoxyacetamide may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that N-(3-fluorophenyl)-2-phenoxyacetamide may also affect multiple biochemical pathways.

Pharmacokinetics

Related compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially impact the bioavailability of N-(3-fluorophenyl)-2-phenoxyacetamide.

Result of Action

Related compounds have been found to exhibit a broad spectrum of biological activities , suggesting that N-(3-fluorophenyl)-2-phenoxyacetamide may also have diverse effects at the molecular and cellular levels.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide typically involves the reaction of 3-fluoroaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-fluoroaniline+phenoxyacetyl chloride→N-(3-fluorophenyl)-2-phenoxyacetamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3-fluorophenyl)-2-phenoxyacetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-fluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: N-(3-fluorophenyl)-2-phenoxyacetamide N-oxide.

Reduction: N-(3-fluorophenyl)-2-phenoxyethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-fluorophenyl)-2-phenoxyacetamide

- N-(3-chlorophenyl)-2-phenoxyacetamide

- N-(3-fluorophenyl)-2-phenylacetamide

Uniqueness

N-(3-fluorophenyl)-2-phenoxyacetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the phenoxy group. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can enhance metabolic stability and improve binding interactions with biological targets, making it a valuable compound for drug development and other applications.

Activité Biologique

N-(3-fluorophenyl)-2-phenoxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

N-(3-fluorophenyl)-2-phenoxyacetamide features a fluorinated phenyl ring and a phenoxy group, which are significant for its biological properties. The compound can be synthesized through various methods, often involving the reaction of 3-fluoroaniline with phenoxyacetic acid derivatives.

Table 1: Structural Characteristics

| Compound | Chemical Structure | Key Features |

|---|---|---|

| N-(3-fluorophenyl)-2-phenoxyacetamide | Structure | Contains fluorine and phenoxy groups |

| N-(4-fluorophenyl)-2-phenoxyacetamide | Similar structure with different fluorine position | Comparison for biological activity |

| N-(3-chlorophenyl)-2-phenoxyacetamide | Chlorine instead of fluorine | Evaluated for similar properties |

Anticancer Properties

Research indicates that N-(3-fluorophenyl)-2-phenoxyacetamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- HepG2 (hepatocellular carcinoma) : IC50 = 0.56 µM

- A549 (lung cancer) : IC50 = 6.6 µM

- CaSki (cervical cancer) : IC50 = 7.5 µM

These values suggest that the compound is more effective than standard treatments like Etoposide and Doxorubicin in certain contexts .

The mechanism by which N-(3-fluorophenyl)-2-phenoxyacetamide exerts its anticancer effects may involve the inhibition of specific signaling pathways. For example, studies have shown that it can reduce vascular endothelial growth factor (VEGF) levels by inhibiting VEGFR-2 phosphorylation, which is crucial for tumor angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the phenoxy group enhances its interaction with biological targets, making it a candidate for further exploration in antimicrobial drug development .

Comparative Studies

Comparative studies have been conducted with other phenoxyacetamide derivatives to evaluate the unique efficacy of N-(3-fluorophenyl)-2-phenoxyacetamide. For instance, compounds with different substituents on the phenyl ring were assessed for their biological activities:

Table 2: Comparative Biological Activity

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(3-fluorophenyl)-2-phenoxyacetamide | 0.56 (HepG2) | Anticancer |

| N-(4-fluorophenyl)-2-phenoxyacetamide | 1.8 (HepG2) | Anticancer |

| N-(3-chlorophenyl)-2-phenoxyacetamide | 5.0 (HepG2) | Anticancer |

Case Studies and Research Findings

Several case studies highlight the effectiveness of N-(3-fluorophenyl)-2-phenoxyacetamide in preclinical models:

- Neurodegeneration Model : In a rat model of NMDA-lesion-induced damage, treatment with this compound significantly reduced neurodegeneration in the dorsal hippocampus, indicating potential neuroprotective effects .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that this compound possesses superior antibacterial properties compared to existing antibiotics .

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCNQCNGFQNSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.